molecular formula C10H17FO B141663 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone CAS No. 130485-81-3

1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone

Cat. No.: B141663
CAS No.: 130485-81-3
M. Wt: 172.24 g/mol
InChI Key: VTEMLBSPIWBRKR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is an organic compound with the molecular formula C19H32F2O and a molecular weight of 314.4535864 . This compound is characterized by a cyclohexyl group attached to a ketone functional group, with a fluorinated isopropyl group as a substituent. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone typically involves the reaction of cyclohexanone with a fluorinated isopropyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated isopropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its halogenated analogs .

Properties

CAS No.

130485-81-3

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

1-cyclohexyl-2-fluoro-2-methylpropan-1-one

InChI

InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

VTEMLBSPIWBRKR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)C1CCCCC1)F

Canonical SMILES

CC(C)(C(=O)C1CCCCC1)F

Synonyms

1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI)

Origin of Product

United States

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